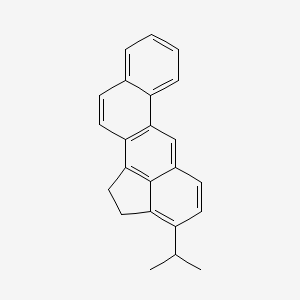

Cholanthrene, 3-isopropyl-

Beschreibung

Historical Trajectories in Polycyclic Aromatic Hydrocarbon Research Methodologies

The study of polycyclic aromatic hydrocarbons has evolved significantly over the past century. Initial investigations in the late 19th and early 20th centuries were characterized by clinical observations linking occupational exposures, such as to coal tar, with an increased incidence of cancer. The identification of dibenz[a,h]anthracene (B1670416) as the first pure aromatic carcinogen marked a major milestone.

The 1930s saw a surge in the synthesis of various PAHs, including cholanthrene (B1210644) and its derivatives like 3-methylcholanthrene (B14862) and 3-isopropylcholanthrene, allowing for the first systematic studies of structure-activity relationships. aacrjournals.orgacs.org Early analytical methods were reliant on classical organic chemistry techniques for separation and identification.

The mid-20th century brought the advent of more sophisticated analytical tools. The development of chromatographic techniques, initially paper and thin-layer chromatography, followed by gas chromatography (GC) and high-performance liquid chromatography (HPLC), revolutionized the ability to separate complex mixtures of PAHs from environmental and biological samples. nih.govmdpi.com The coupling of these separation techniques with detection methods like fluorescence and ultraviolet-visible (UV-Vis) spectroscopy provided greater sensitivity and selectivity. nih.govorganomation.com

A significant leap forward came with the integration of mass spectrometry (MS) with chromatography, particularly GC-MS. nih.govijabbr.com This combination allowed for not only the quantification of PAHs but also their definitive identification based on their mass spectra, which was a substantial improvement over identification based solely on retention time. organomation.com In recent years, methodologies have continued to advance, with the development of high-resolution mass spectrometry, tandem mass spectrometry (MS/MS), and advanced extraction techniques like microwave-assisted solvent extraction (MASE) and solid-phase microextraction (SPME) that offer improved accuracy, sensitivity, and efficiency. mdpi.comorganomation.comijabbr.com

Comparative Overview of Substituted Cholanthrenes and Their Research Relevance

The research relevance of 3-isopropylcholanthrene is best understood through comparison with its parent compound, cholanthrene, and its more widely studied counterpart, 3-methylcholanthrene. The substitution of different alkyl groups on the cholanthrene skeleton has been a classical approach to understanding how molecular modifications influence carcinogenicity.

Nomenclature Note: The compound of focus is systematically named 3-isopropylcholanthrene. However, in historical literature, it is frequently referred to as 20-isopropylcholanthrene. chemsrc.comacs.orgwikipedia.orgebi.ac.uk Similarly, the well-known carcinogen 3-methylcholanthrene is also known as 20-methylcholanthrene. wikipedia.orgebi.ac.uk

3-Methylcholanthrene (3-MC) is one of the most potent and extensively studied carcinogenic PAHs. wikipedia.orgmedkoo.com It serves as a benchmark compound in carcinogenesis studies, readily inducing tumors in various animal models. wikipedia.org Its potent activity is attributed to its metabolic activation to highly reactive diol epoxide intermediates that can form covalent adducts with DNA, leading to mutations. nih.gov

3-Isopropylcholanthrene , as a derivative, has been studied to determine the effect of a larger, bulkier alkyl group at the 3-position compared to the methyl group. ontosight.ai Early comparative studies demonstrated that the size of the alkyl group plays a crucial role in the carcinogenic activity. While 3-methylcholanthrene is a powerful carcinogen, the carcinogenic activity was found to decrease with the increasing chain length of the alkyl substituent. Consequently, 3-ethylcholanthrene and 3-isopropylcholanthrene were found to be less active than 3-methylcholanthrene. This suggests that steric factors, potentially interfering with the optimal fit of the molecule into the active sites of metabolic enzymes or the intercalation with DNA, may be responsible for the diminished activity.

Tumorigenicity assays have shown that the dihydrodiol derivatives of cholanthrene and its 3-methyl derivative are potent tumor initiators. nih.gov The metabolic activation of 3-isopropylcholanthrene and its capacity to form DNA adducts have also been subjects of investigation. ontosight.ai The study of these substituted cholanthrenes has been instrumental in developing the "bay region" theory of PAH carcinogenesis, which posits that diol epoxides with an epoxide ring in a sterically hindered "bay" of the molecule are particularly potent carcinogens.

The table below provides a comparative overview of the properties of Cholanthrene and its 3-methyl and 3-isopropyl derivatives.

| Property | Cholanthrene | 3-Methylcholanthrene | 3-Isopropylcholanthrene |

| Synonyms | Benzo[j]aceanthrylene | 20-Methylcholanthrene, 3-MC | 20-Isopropylcholanthrene |

| CAS Number | 479-23-2 | 56-49-5 wikipedia.org | 63041-70-3 guidechem.com |

| Molecular Formula | C₂₀H₁₄ | C₂₁H₁₆ wikipedia.org | C₂₃H₂₀ |

| Molar Mass | 254.33 g/mol | 268.35 g/mol wikipedia.org | 296.41 g/mol |

| Appearance | --- | Pale yellow solid wikipedia.org | --- |

| Carcinogenic Potency | Carcinogenic | Highly Potent Carcinogen wikipedia.org | Less active than 3-methylcholanthrene |

Current Research Paradigms and Future Directions for Polycyclic Aromatic Compounds

Current research on polycyclic aromatic compounds (PACs), including PAHs like the cholanthrenes, is driven by several key paradigms. There is a growing recognition that the historical focus on a small list of priority PAHs (e.g., the 16 EPA priority pollutants) is insufficient to capture the full toxicological risk posed by these compounds. acs.org Future research is moving towards a more holistic assessment that includes a wider array of PACs, such as alkylated PAHs, nitro-PAHs, and heterocyclic PACs containing nitrogen, sulfur, or oxygen. acs.org

A major trend is the application of advanced analytical techniques and "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) to gain a deeper understanding of the mechanisms of toxicity. mdpi.comacs.org These approaches allow for a more comprehensive view of the cellular and molecular perturbations caused by PAC exposure, moving beyond DNA damage to include effects on signaling pathways, immune response, and other biological processes. acs.org

Another significant research direction is the development of more sophisticated and sensitive detection methods. bohrium.com This includes the design of novel chemosensors and immunosensing techniques for the rapid, on-site monitoring of PACs in environmental samples like water. nih.govbohrium.com These technologies aim to be more cost-effective and efficient than traditional laboratory-based chromatographic methods. mdpi.com

Future challenges in the field include:

Assessing Complex Mixtures: PACs almost always occur in the environment as complex mixtures. A key challenge is to understand and predict the toxicological effects of these mixtures, including potential synergistic or antagonistic interactions between different compounds.

Bioavailability and Remediation: Research continues to focus on the bioavailability of PACs in environmental matrices like soil and sediment. researchgate.net Understanding bioavailability is crucial for accurate risk assessment and for developing effective remediation strategies, such as bioremediation, which utilizes microorganisms to degrade these pollutants. mdpi.comresearchgate.net

Computational Toxicology: The use of computational models and quantitative structure-activity relationship (QSAR) studies is expanding. These in silico tools can help predict the toxicity of a vast number of understudied PACs, prioritizing them for further experimental testing.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

63041-70-3 |

|---|---|

Molekularformel |

C23H20 |

Molekulargewicht |

296.4 g/mol |

IUPAC-Name |

3-propan-2-yl-1,2-dihydrobenzo[j]aceanthrylene |

InChI |

InChI=1S/C23H20/c1-14(2)17-9-8-16-13-22-18-6-4-3-5-15(18)7-10-19(22)21-12-11-20(17)23(16)21/h3-10,13-14H,11-12H2,1-2H3 |

InChI-Schlüssel |

LCMHVWHWGIQGLI-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C1=C2CCC3=C2C(=CC4=C3C=CC5=CC=CC=C54)C=C1 |

Herkunft des Produkts |

United States |

Molecular Interactions and Receptor Activation Research

Mechanistic Investigations of Aryl Hydrocarbon Receptor (AhR) Activation

The AhR is a ligand-activated transcription factor that resides in the cytoplasm in an inactive complex with several chaperone proteins, including Heat Shock Protein 90 (HSP90), p23, and AHR-Interacting Protein (AIP). mdpi.compacific.edu This complex maintains the receptor in a conformation ready to bind a ligand. mdpi.com

Ligand Binding Dynamics and Receptor Conformational Changes

Upon entry into the cell, a hydrophobic ligand like a PAH is thought to diffuse across the cell membrane and bind to the AHR within its PAS-B domain. nih.govwikipedia.org This binding event is believed to trigger a series of conformational changes in the AHR protein. nih.govwikipedia.org These structural alterations are crucial as they expose a nuclear localization sequence on the receptor. nih.gov This unmasking allows the entire ligand-receptor complex to translocate from the cytoplasm into the nucleus. pacific.edu The process of binding can be conceptualized through models like "lock-and-key," "induced fit," or "conformational selection," which describe the interaction between a ligand and its protein target. researchgate.netnih.gov However, specific studies detailing the binding affinity, kinetics, or the precise conformational shifts induced by 3-isopropylcholanthrene in the human AHR are not available.

Downstream Signaling Cascade Elucidation within Cellular Systems

Once inside the nucleus, the ligand-bound AHR undergoes another critical step: it dissociates from its chaperone proteins and forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). nih.govnih.gov This AHR:ARNT complex is the transcriptionally active form of the receptor. nih.gov The dimer then binds to specific DNA sequences known as Dioxin-Responsive Elements (DREs) or Xenobiotic-Responsive Elements (XREs) located in the promoter regions of target genes. nih.govnih.gov The binding of the AHR:ARNT complex to DREs initiates the recruitment of co-activator proteins and the general transcriptional machinery, leading to the transcription of downstream genes. nih.gov The signaling is eventually terminated by processes that include the degradation of the AHR protein via the proteasome pathway and a negative feedback loop involving the AHR Repressor (AHRR), which is itself an AHR target gene. nih.gov

AhR-Mediated Gene Expression Profiling in Model Systems

Activation of the AhR pathway by ligands typically leads to the upregulation of a battery of genes. nih.gov A primary example is the family of cytochrome P450 enzymes, particularly CYP1A1, CYP1A2, and CYP1B1, which are involved in the metabolism of xenobiotics. nih.gov Studies using prototype AHR ligands like 3-methylcholanthrene (B14862) have shown significant induction of CYP1A1 mRNA in various cell models, including human trophoblast cultures. nih.gov Gene expression profiling, often conducted using techniques like RNA-sequencing or microarrays, is a powerful tool to identify the full spectrum of genes affected by a particular compound. harvard.eduumich.edunih.gov Such studies can reveal a unique "signature" of gene regulation for a specific ligand. harvard.edu However, a detailed gene expression profile specifically for 3-isopropylcholanthrene has not been published, preventing a definitive understanding of its target genes.

Investigation of Interactions with Other Nuclear Receptors and Transcription Factors

The AHR signaling pathway does not operate in isolation and is known to engage in "crosstalk" with other signaling pathways, including those governed by other nuclear receptors. nih.govnih.gov

Cross-Talk with Xeno-sensing Receptors

Nuclear receptors are a large family of transcription factors that regulate diverse physiological processes. nih.govlubio.ch There is significant interplay between different nuclear receptors, which can involve competition for DNA binding sites, shared co-regulator proteins, or direct physical interactions forming "atypical" heterodimers. nih.govnih.gov For instance, the pregnane (B1235032) X receptor (PXR) and the constitutive androstane (B1237026) receptor (CAR) are key xeno-sensing receptors that can exhibit mutual inhibition. nih.gov While AHR is not a canonical nuclear receptor, its function as a ligand-activated transcription factor that responds to xenobiotics places it within this broader network of cellular defense and signaling. Specific investigations into the direct crosstalk between 3-isopropylcholanthrene-activated AHR and other xeno-sensing receptors have not been documented.

Modulation of Specific Transcriptional Responses

The ultimate transcriptional output following AHR activation can be modulated by its interactions with other transcription factors and signaling pathways. nih.gov The complexity of these interactions means that the cellular response can be highly context-dependent. The nature of the AHR ligand itself can influence the transcriptional response, potentially leading to different physiological or toxicological outcomes among various compounds. semanticscholar.org Without specific experimental data for 3-isopropylcholanthrene, it is not possible to detail how it might modulate specific transcriptional responses or how its effects might differ from other, more thoroughly studied, AHR agonists.

Enzymatic Biotransformation and Metabolic Pathway Research

Phase I Metabolic Pathways and Cytochrome P450 (CYP) Enzyme Systems

Induction of CYP1A and CYP1B1 Isoforms in In Vitro Models

There is currently a lack of specific data on the induction of CYP1A and CYP1B1 isoforms by 3-isopropylcholanthrene in in vitro models.

Role of Microsomal Monooxygenases in Compound Transformation

The precise role of microsomal monooxygenases in the transformation of 3-isopropylcholanthrene has not been detailed in the available scientific literature.

Identification and Characterization of Oxidative Metabolites

Specific oxidative metabolites of 3-isopropylcholanthrene have not been identified or characterized in published research. One study on a different isopropyl-containing compound, 2-isopropyl-9H-thioxanthen-9-one, indicated that metabolic activity was directed towards the isopropyl moiety. nih.gov However, this does not provide direct evidence for the metabolic fate of 3-isopropylcholanthrene.

Phase II Metabolic Pathways and Conjugation Enzymes

Induction and Activity of Glutathione (B108866) S-Transferases (GSTs)

There is no specific information available regarding the induction and activity of Glutathione S-Transferases (GSTs) in response to 3-isopropylcholanthrene.

Uridine Diphosphate-Glucuronosyltransferases (UGTs) in Compound Detoxification

The role of Uridine Diphosphate-Glucuronosyltransferases (UGTs) in the detoxification of 3-isopropylcholanthrene has not been documented in the scientific literature.

NAD(P)H:Quinone Oxidoreductase (NQO1) Activity and Redox Cycling Research

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a crucial cytosolic flavoprotein that plays a significant role in the detoxification of xenobiotics. johnshopkins.edu Its primary function is to catalyze the two-electron reduction of quinones and related compounds to their more stable hydroquinone (B1673460) forms. nih.govwikipedia.org This process is a critical protective mechanism, as it bypasses the formation of unstable and highly reactive semiquinone free radicals that can result from one-electron reductions. nih.gov

The generation of semiquinones can lead to a futile process known as redox cycling. In this cycle, the semiquinone radical reacts with molecular oxygen to regenerate the parent quinone while producing superoxide (B77818) anion radicals (O₂⁻). nih.gov This continuous cycling consumes cellular reducing equivalents (NADPH) and generates significant oxidative stress through the production of reactive oxygen species (ROS), which can damage cellular macromolecules. nih.govmdpi.com

While direct studies on 3-isopropylcholanthrene are not available, the metabolism of parent polycyclic aromatic hydrocarbons (PAHs) is known to produce quinone derivatives. Therefore, NQO1 is anticipated to be a key enzyme in the detoxification pathway of cholanthrene (B1210644) metabolites. By converting cholanthrene-quinones to stable cholanthrene-hydroquinones, NQO1 effectively prevents their participation in redox cycling, thereby protecting the cell from oxidative damage. johnshopkins.eduwikipedia.org

Subcellular Localization of Metabolic Processes

The biotransformation of cholanthrene derivatives occurs in distinct subcellular compartments, primarily involving microsomal and cytosolic enzymes.

Microsomal Metabolism Investigations

The microsomal fraction of the cell, derived from the endoplasmic reticulum, is a primary site for the metabolism of xenobiotics, largely mediated by the cytochrome P-450 (CYP) enzyme system. frontiersin.org Investigations using rat liver microsomes have shown that 3-methylcholanthrene (B14862) is extensively metabolized into several products. nih.govcapes.gov.br

Initial hydroxylation is a key step, with major metabolites identified as 1-hydroxy-3-MC and 2-hydroxy-3-MC. capes.gov.br Further metabolism leads to the formation of various other oxidized products. One study identified 3-hydroxymethylcholanthrene (B1194663) (3-OHMC) as an initial product, which is then further metabolized by liver microsomes into a suite of secondary metabolites. nih.gov The specific metabolites formed can be influenced by pretreatment of the animals with enzyme-inducing agents. nih.gov

| Metabolite Class | Specific Metabolites Identified from 3-MC or its Derivatives | Reference |

|---|---|---|

| Monohydroxylated Metabolites | 1-hydroxy-3-methylcholanthrene (B1201948) | nih.govcapes.gov.br |

| Monohydroxylated Metabolites | 2-hydroxy-3-methylcholanthrene | nih.govcapes.gov.br |

| Aliphatic Hydroxylation Products | 3-hydroxymethylcholanthrene (3-OHMC) | nih.gov |

| Secondary Metabolites from 3-OHMC | 1-hydroxy-3-hydroxymethylcholanthrene | nih.gov |

| Secondary Metabolites from 3-OHMC | 2-hydroxy-3-hydroxymethylcholanthrene | nih.gov |

| Secondary Metabolites from 3-OHMC | 3-hydroxymethylcholanthrene-1-one | nih.gov |

| Secondary Metabolites from 3-OHMC | trans-9,10-dihydrodiol of 3-OHMC | nih.gov |

| Oxide/Phenol Co-eluting Peaks | Peak co-chromatographing with 3-MC 11,12-oxide | nih.gov |

Cytosolic Enzyme Activity Studies

The cytosol is another important site for metabolic reactions. Studies on 3-methylcholanthrene in rat liver cytosol preparations have successfully characterized several metabolites. nih.gov This indicates that cytosolic enzymes, independent of the microsomal P450 system, contribute to the biotransformation of cholanthrenes. The identified metabolites suggest that hydroxylation and subsequent oxidation are key cytosolic processes. nih.gov As mentioned previously, the cytosolic enzyme NQO1 is also vital for detoxifying quinone metabolites that may be formed. nih.govwikipedia.org

| Metabolite | Precursor | Reference |

|---|---|---|

| 1-hydroxy-3-methylcholanthrene | 3-methylcholanthrene | nih.gov |

| 1-keto-3-methylcholanthrene | 3-methylcholanthrene | nih.gov |

| Cholanthrene | 3-methylcholanthrene | nih.gov |

Species-Specific and Cell-Type-Specific Metabolic Research using In Vitro Models

The rate and pathway of xenobiotic metabolism can vary significantly between different species and even between different cell types within the same organism. nih.gov These differences are critical for extrapolating toxicological data from animal models to humans. europa.eu In vitro models are essential tools for conducting this comparative research. admescope.com

Commonly used in vitro systems include liver microsomes, the S9 fraction, and cultured hepatocytes from various species such as rats, mice, dogs, monkeys, and humans. springernature.commdpi.com These models allow for the direct comparison of metabolic stability, metabolite profiles, and the identification of enzymes involved in the biotransformation process. admescope.com

For example, research on 3-methylcholanthrene showed that while liver and lung microsomes from rats produced qualitatively similar metabolites, the efficiency of the metabolism differed. nih.gov Such studies are crucial; if a metabolite is detected in in vitro human systems but not in the animal species used for toxicity testing, further evaluation may be required to assess its relevance for human risk assessment. europa.eu

| In Vitro Model | Primary Use in Metabolic Research | Key Metabolic Information Obtained |

|---|---|---|

| Liver Microsomes | Study of Phase I (CYP-mediated) metabolism. springernature.com | Metabolic stability, intrinsic clearance, metabolite identification. mdpi.com |

| Hepatocytes (Suspension or Plated) | Comprehensive study of Phase I and Phase II metabolism. springernature.com | Overall hepatic clearance, species differences in conjugation pathways. mdpi.com |

| S9 Fraction | Contains both microsomal and cytosolic enzymes. mdpi.com | Broad screening of metabolic potential. |

| Recombinant Enzymes | To identify specific enzymes (e.g., individual CYPs) responsible for a metabolic step. admescope.com | Reaction phenotyping, enzyme kinetics. |

| Extrahepatic Tissues (e.g., Lung Microsomes) | To investigate metabolism at sites other than the liver. nih.gov | Organ-specific metabolite formation and toxicity. |

Genotoxicity and Dna Interaction Research

Mechanisms of DNA Adduct Formation

The formation of DNA adducts by 3-methylcholanthrene (B14862) is a multi-step process that begins with enzymatic activation and culminates in the covalent binding of its metabolites to DNA bases.

Identification and Characterization of DNA Adducts

Following metabolic activation, the ultimate carcinogenic metabolite of 3-MC, a diol epoxide, reacts with the nucleophilic sites on DNA bases. Research has identified several distinct adducts. The primary site of reaction is the exocyclic amino group (N²) of guanine. nih.gov Minor adducts are also formed with adenine (B156593) and cytosine bases. nih.gov Another identified point of attachment is the N7 position of guanine, which can lead to depurination, creating an unstable apurinic site in the DNA. nih.gov

These bulky adducts distort the helical structure of DNA. The formation of these adducts is considered a critical initiating event in chemical carcinogenesis, as they can lead to mutations if not properly repaired by the cell. nih.gov

Enzymatic Activation Leading to DNA Binding

3-Methylcholanthrene itself is not reactive with DNA. It must first undergo metabolic activation, a process primarily mediated by the Cytochrome P450 (CYP) family of enzymes. nih.govnih.gov Specifically, CYP1A enzymes are instrumental in the bioactivation of 3-MC. nih.gov

The activation pathway involves a series of oxidation reactions.

Initial Oxidation: CYP enzymes introduce an epoxide group onto the 3-MC molecule.

Hydration: The enzyme epoxide hydrolase converts the epoxide into a dihydrodiol.

Second Epoxidation: A subsequent oxidation by CYP enzymes forms a highly reactive diol epoxide, specifically anti-7,8-epoxy-trans-9,10-dihydroxy-7,8,9,10-tetrahydro-3-methylcholanthrene (anti-3MCDE). nih.gov

This diol epoxide is the ultimate carcinogen. Its strained epoxide ring is highly electrophilic and readily attacks the electron-rich centers in DNA bases, particularly purines, to form stable, covalent adducts. nih.gov The efficiency of this metabolic activation process directly influences the extent of DNA damage and, consequently, the genotoxic potential of the compound. nih.gov

Adductomics Approaches in Research

Adductomics refers to the comprehensive analysis of DNA adducts in a cell or tissue. Several sensitive techniques are employed to detect and quantify the specific adducts formed by compounds like 3-MC.

One of the most established methods is the ³²P-postlabeling assay . nih.gov In this technique, DNA is isolated and enzymatically digested into individual nucleotides. The adducted nucleotides are then radiolabeled using ³²P-orthophosphate from [γ-³²P]ATP and polynucleotide kinase. nih.gov The labeled adducts can be separated and identified using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), allowing for the detection of as little as one adduct per 10¹⁰ nucleotides. nih.govepa.gov

More modern approaches utilize mass spectrometry (MS) , often coupled with liquid chromatography (LC/MS). nih.gov Techniques like constant neutral loss (CNL) scanning can screen for adducts by detecting the specific loss of the deoxyribose sugar moiety (116 amu) during fragmentation, providing a signature for modified nucleotides. nih.gov These methods offer high sensitivity and specificity, enabling the identification and structural characterization of a wide range of DNA adducts from complex biological samples. nih.gov

Impact on DNA Integrity and Repair Mechanisms

The formation of bulky DNA adducts poses a significant threat to genomic integrity. Cells have evolved sophisticated DNA repair mechanisms to counteract such damage. However, if these adducts persist, they can severely disrupt DNA replication and transcription.

Nucleotide Excision Repair (NER) Pathway Involvement

The primary defense mechanism against bulky DNA lesions, such as those formed by 3-MC, is the Nucleotide Excision Repair (NER) pathway. wikipedia.orgatlasgeneticsoncology.orgmdpi.com NER is a versatile system that recognizes and removes a wide variety of helix-distorting DNA damage. atlasgeneticsoncology.orgmdpi.com

The NER process can be broadly divided into two sub-pathways: global genomic NER (GG-NER), which repairs damage throughout the genome, and transcription-coupled NER (TC-NER), which specifically targets lesions that block transcribing RNA polymerase. wikipedia.orgmdpi.com Both pathways converge on a common series of steps:

Damage Recognition: The lesion is recognized by a protein complex, primarily the XPC-RAD23B complex in GG-NER. mdpi.com

DNA Unwinding: The DNA double helix is unwound around the damage by helicases that are part of the TFIIH complex (including XPB and XPD proteins). nih.gov

Dual Incision: Two endonucleases, the XPF-ERCC1 complex and the XPG protein, make incisions on the damaged strand on either side of the lesion, excising an oligonucleotide fragment of approximately 24-32 bases. atlasgeneticsoncology.org

Repair Synthesis: DNA polymerase fills the resulting gap using the undamaged strand as a template.

Ligation: DNA ligase seals the final nick to restore the integrity of the DNA strand. wikipedia.org

The efficiency of the NER pathway is a critical determinant of a cell's susceptibility to the mutagenic effects of chemicals like 3-MC.

Table 2: Key Proteins in DNA Activation and Repair Pathways for 3-MC Adducts

| Pathway | Protein/Enzyme | Function |

|---|---|---|

| Metabolic Activation | Cytochrome P450 (e.g., CYP1A1) | Catalyzes the initial oxidation steps to form reactive epoxides. nih.gov |

| Epoxide Hydrolase | Converts epoxides to dihydrodiols. | |

| DNA Repair (NER) | XPC Complex | Recognizes the bulky DNA adduct in the genome (GG-NER). mdpi.com |

| TFIIH Complex (XPB, XPD) | Unwinds the DNA helix around the lesion. nih.gov | |

| XPF-ERCC1 | Makes the 5' incision relative to the DNA lesion. atlasgeneticsoncology.org | |

| XPG | Makes the 3' incision relative to the DNA lesion. atlasgeneticsoncology.org | |

| DNA Polymerase | Synthesizes new DNA to fill the gap. | |

| DNA Ligase | Seals the final nick in the repaired DNA strand. wikipedia.org |

Modulation of DNA Synthesis and Replication Fidelity

If a 3-MC-DNA adduct is not removed by the NER pathway before DNA replication, it can physically obstruct the progression of the high-fidelity replicative DNA polymerases. nih.govmdpi.com This stalling of the replication fork can lead to replication stress and potentially cell death. mdpi.com

To bypass such lesions, cells may employ specialized translesion synthesis (TLS) polymerases . nih.govnih.gov These polymerases have a more open active site and can accommodate distorted DNA templates, allowing them to synthesize DNA directly across from the adduct. nih.gov However, this bypass often comes at the cost of accuracy. TLS polymerases are more error-prone than replicative polymerases and may insert an incorrect nucleotide opposite the damaged base. nih.gov This process is a major source of point mutations (e.g., base substitutions) following exposure to DNA-damaging agents. The N²-isopropylguanine adduct, for example, is a powerful block to replicative polymerases but can be bypassed by TLS polymerases, which can affect the fidelity of DNA synthesis. nih.gov Therefore, the persistence of 3-MC adducts can directly modulate the fidelity of DNA replication, leading to a higher mutation rate and contributing to the initiation of carcinogenesis.

Chromatin Interactions and Epigenetic Modifications

The ability of chemical compounds to interact with chromatin and induce epigenetic changes is a critical aspect of their genotoxicity. These alterations can lead to heritable changes in gene expression without altering the DNA sequence itself. However, research specifically detailing these interactions for 3-isopropylcholanthrene is sparse.

Direct Binding to Chromatin and Transcriptional Responses

There is currently a lack of specific studies investigating the direct binding of 3-isopropylcholanthrene to chromatin. Consequently, the transcriptional responses that would be triggered by such an interaction remain uncharacterized. Understanding which genes are activated or silenced following exposure to this compound is crucial for elucidating its potential carcinogenic pathways. General methodologies exist for mapping small molecule interactions with chromatin, but their application to 3-isopropylcholanthrene has not been reported.

Investigation of Histone Modifications and DNA Methylation

Epigenetic modifications, including the post-translational modification of histone proteins and the methylation of DNA, are key mechanisms in regulating gene expression. Histone modifications such as acetylation and methylation can alter chromatin structure, making DNA more or less accessible for transcription. Similarly, DNA methylation patterns are crucial for gene silencing and maintaining genomic stability.

Despite the importance of these epigenetic markers, there is no available research specifically examining the impact of 3-isopropylcholanthrene on histone modifications or DNA methylation patterns. Studies on other compounds, such as 3-methylcholanthrene, have shown that exposure can lead to alterations in DNA methylation, suggesting that this could be a relevant area of investigation for 3-isopropylcholanthrene as well. However, without direct experimental evidence, it is not possible to extrapolate these findings.

Cellular and Subcellular Responses in Research Models

Cellular Uptake, Distribution, and Efflux Mechanisms

The cellular entry and exit of xenobiotics like Cholanthrene (B1210644), 3-isopropyl- are critical determinants of their biological activity. As a polycyclic aromatic hydrocarbon (PAH), its lipophilic nature is the primary driver of its interaction with cellular membranes. While specific studies on the 3-isopropyl derivative are not extensively detailed in publicly accessible literature, the mechanisms can be inferred from the behavior of similar PAH compounds.

Cellular uptake is largely believed to occur via passive diffusion, where the molecule moves across the phospholipid bilayer of the cell membrane down its concentration gradient. This process is facilitated by its high lipid solubility, allowing it to readily partition into the hydrophobic membrane interior before entering the cytoplasm. Once inside the cell, its hydrophobic properties cause it to associate with lipid-rich structures, including the endoplasmic reticulum, mitochondria, and the nuclear envelope.

The distribution within the cell is not uniform. Due to its planar structure, it can intercalate into membranes, potentially altering their fluidity and function. A significant portion may be sequestered within the lipid droplets of the cytoplasm, which can act as a temporary reservoir.

Efflux, the process of removing the compound from the cell, is an active, energy-dependent mechanism primarily mediated by ATP-binding cassette (ABC) transporters. These membrane proteins function as pumps that recognize and extrude a wide variety of structurally diverse xenobiotics, preventing their accumulation to toxic levels. This is a major mechanism of multidrug resistance in cancer cells. While direct substrates of specific ABC transporters are identified through targeted research, it is plausible that Cholanthrene, 3-isopropyl-, like other PAHs, is a substrate for transporters such as P-glycoprotein (MDR1/ABCB1) or Multidrug Resistance-Associated Proteins (MRPs/ABCC family).

Table 1: Key Mechanisms in Cellular Transport of Lipophilic Compounds

| Process | Mechanism Type | Key Components | Description |

| Uptake | Passive | Cell Membrane | Movement across the lipid bilayer driven by the concentration gradient, facilitated by the compound's lipophilicity. |

| Distribution | Sequestration | Lipid Droplets, Organelle Membranes | Accumulation in intracellular lipid-rich compartments and intercalation into membranes. |

| Efflux | Active Transport | ABC Transporter Proteins (e.g., P-gp, MRPs) | Energy-dependent pumping of the compound out of the cell to prevent intracellular accumulation. |

Modulation of Cellular Signaling Pathways

Cellular signaling pathways are complex networks that dictate cellular responses to external stimuli. Exposure to chemical agents like Cholanthrene, 3-isopropyl- can lead to the dysregulation of these pathways, contributing to various cellular effects. Research on related PAHs has established clear links to several key signaling cascades.

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway is a critical signaling cascade that translates extracellular signals into cellular responses, regulating processes such as cell proliferation, differentiation, inflammation, and apoptosis. The pathway consists of a three-tiered kinase module: a MAPKKK, a MAPKK, and the MAPK (e.g., ERK, JNK, p38). Activation of these modules by carcinogens can lead to uncontrolled cell growth or, conversely, trigger apoptosis depending on the cellular context and the nature of the stimulus. For instance, the p38 MAPK pathway is strongly implicated in responses to environmental stresses and inflammatory cytokines.

PI3K/AKT Pathway: The Phosphatidylinositol-3-Kinase (PI3K)/AKT pathway is a central signaling node for regulating cell survival, growth, and proliferation. It is initiated by the activation of PI3K, often downstream of receptor tyrosine kinases. Activated PI3K phosphorylates membrane lipids to generate PIP3, which in turn recruits and activates the kinase AKT. Activated AKT then modulates numerous downstream targets that promote cell survival by inhibiting apoptosis and stimulate cell cycle progression and growth. Constitutive activation of this pathway is a common feature in many cancers.

Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB pathway plays a pivotal role in regulating the immune and inflammatory responses, as well as cell survival and proliferation. In its inactive state, the NF-κB transcription factor is held in the cytoplasm by an inhibitor protein (IκB). Upon stimulation by various signals, including inflammatory cytokines and stress-inducing agents, the IκB kinase (IKK) complex is activated, leading to the degradation of IκB and the release of NF-κB. The freed NF-κB then translocates to the nucleus to initiate the transcription of target genes. Dysregulation of this pathway is closely linked to chronic inflammation and cancer.

Table 2: Overview of Investigated Signaling Pathways

| Pathway | Primary Cellular Functions | Key Kinases |

| MAPK | Proliferation, Differentiation, Apoptosis, Stress Response | RAF (MAPKKK), MEK (MAPKK), ERK/JNK/p38 (MAPK) |

| PI3K/AKT | Survival, Growth, Proliferation, Metabolism | PI3K, PDK1, AKT, mTOR |

| NF-κB | Inflammation, Immunity, Cell Survival, Anti-apoptosis | IKKα, IKKβ, NIK |

Exposure of cells to Cholanthrene, 3-isopropyl- can disrupt the delicate balance between the production of reactive oxygen species (ROS) and the cell's antioxidant defense mechanisms, leading to a state of oxidative stress. ROS are highly reactive molecules, such as superoxide (B77818) anion (O₂⁻), hydrogen peroxide (H₂O₂), and the hydroxyl radical (•OH), that are natural byproducts of cellular metabolism.

The metabolic activation of PAHs by cytochrome P450 (CYP) enzymes is a major source of ROS generation. This enzymatic process, intended to increase the water solubility of the compound for excretion, can produce reactive intermediates and uncouple the catalytic cycle, leading to the release of superoxide radicals.

An excess of ROS can inflict damage on all major classes of biological macromolecules. This includes:

DNA Damage: Oxidation of DNA bases (e.g., formation of 8-oxo-2'-deoxyguanosine) and induction of strand breaks can lead to mutations and genomic instability.

Lipid Peroxidation: ROS can attack polyunsaturated fatty acids in cell membranes, initiating a chain reaction that compromises membrane integrity and function.

Protein Oxidation: Oxidation of amino acid side chains can lead to protein dysfunction, unfolding, and degradation.

Cells possess a sophisticated antioxidant defense system, including enzymes like superoxide dismutase (SOD), catalase, and glutathione (B108866) peroxidase, to neutralize ROS. However, overwhelming production of ROS following exposure to compounds like Cholanthrene, 3-isopropyl- can deplete these defenses, resulting in widespread cellular damage and the activation of stress-response pathways. Research on the related compound 3-methylcholanthrene (B14862) has shown it causes significant oxidative stress in animal models.

Effects on Cellular Proliferation and Differentiation Pathways

Cholanthrene, 3-isopropyl-, as a member of the PAH family, is anticipated to exert significant influence over fundamental cellular processes like proliferation and differentiation. Studies on the closely related compound 3-methylcholanthrene (3-MC) provide valuable insights into these effects.

Research has shown that 3-MC can have dual effects on cell proliferation. In studies using common carp, 3-MC was found to inhibit the proliferation of B- and T-lymphocytes when stimulated with mitogens. However, the same study observed that 3-MC alone acted as a potent stimulator for the proliferation of resting peripheral blood leukocytes, suggesting a complex, context-dependent immunomodulatory role. This induction of lymphocyte proliferation may be linked to the rapid clonal expansion of cells that occurs during the initial stages of PAH-induced carcinogenesis. The inhibition of proliferation in other contexts could contribute to immunosuppression.

Regarding differentiation, PAHs can profoundly alter the developmental fate of cells. A key study demonstrated that exposure to 3-MC triggers the differentiation of canine bronchial basal cells into alveolar type II cells. This aberrant differentiation process is a critical step in the development of lung carcinomas, as these newly formed alveolar cells can subsequently give rise to tumors. This highlights the ability of cholanthrene compounds to reprogram cellular identity, a hallmark of carcinogenesis.

Table 3: Research Findings on Cellular Proliferation and Differentiation (based on 3-Methylcholanthrene studies)

| Cellular Process | Model System | Observed Effect | Reference |

| Proliferation | Common Carp Lymphocytes | Inhibition of mitogen-stimulated B- and T-cell proliferation. | |

| Proliferation | Common Carp Leukocytes | Strong stimulation of resting leukocyte proliferation. | |

| Differentiation | Canine Bronchial Basal Cells | Induction of differentiation into alveolar type II cells. |

In Vitro Models for Studying Cellular Responses

Primary cell cultures are in vitro models established directly from the tissues of an organism. Unlike immortalized cell lines, which have undergone genetic modifications to proliferate indefinitely, primary cells have a finite lifespan and retain many of the physiological and morphological characteristics of their tissue of origin. This makes them highly valuable and more clinically relevant models for studying the cellular responses to chemical compounds like Cholanthrene, 3-isopropyl-.

The isolation of primary cells typically involves the enzymatic or mechanical dissociation of a tissue sample to release the cells from the extracellular matrix. These cells are then plated in a suitable culture medium containing essential nutrients and growth factors to support their survival and growth.

For investigating the effects of Cholanthrene, 3-isopropyl-, several types of primary cell cultures would be particularly relevant:

Primary Hepatocytes: As the liver is the primary site of xenobiotic metabolism, primary hepatocytes are the gold standard for studying metabolic activation, ROS generation, and hepatotoxicity.

Primary Bronchial Epithelial Cells: Given the role of PAHs in lung cancer, these cells are crucial for studying mechanisms of carcinogenesis, aberrant differentiation, and DNA damage in the respiratory tract.

Primary Lymphocytes: These cells are used to assess immunotoxic effects, such as the suppression or inappropriate stimulation of proliferation and cytokine production.

Primary Keratinocytes: For studying the effects of dermal exposure, keratinocytes are used to investigate skin irritation, sensitization, and carcinogenesis.

While providing high physiological relevance, working with primary cells presents challenges, including a limited lifespan in culture, donor-to-donor variability, and more demanding culture requirements compared to immortalized cell lines.

Immortalized Cell Line Applications

The use of immortalized cell lines is a cornerstone of modern biological research, providing consistent and reproducible models to study cellular processes and the effects of external agents. These cell lines, capable of extended proliferation, are crucial for high-throughput screening and detailed mechanistic studies.

Despite the availability of a wide array of immortalized cell lines from various tissues and species, there is no specific information in the reviewed literature that details the application of any such line in the study of Cholanthrene, 3-isopropyl-. Consequently, data on the cellular and subcellular responses, such as alterations in gene expression, protein activity, organelle function, or cell morphology following exposure to this specific compound, remain uncharacterized.

Structure Activity Relationship Sar and Computational Research

Computational Modeling and Quantum Chemical Calculations

Computational modeling and quantum chemical calculations offer a microscopic view of the behavior of 3-isopropylcholanthrene. These methods are crucial for understanding its electronic properties and dynamic interactions with biological systems. Given the limited direct research on 3-isopropylcholanthrene, data from its surrogate, 3-methylcholanthrene (B14862) (3-MC), and the broader class of PAHs are used to infer its characteristics.

Molecular Docking Simulations with Receptors and Enzymes

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor or enzyme. For PAHs like 3-isopropylcholanthrene, a primary target is the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that mediates the toxic effects of many environmental pollutants. nih.govmdpi.com Upon binding, the AhR-ligand complex translocates to the nucleus, dimerizes with the ARNT protein, and binds to xenobiotic-responsive elements (XREs) on DNA, initiating the transcription of genes, notably those for cytochrome P450 enzymes like CYP1B1. nih.govnih.gov

Studies on the analogue 3-MC have shown it to be a potent AhR ligand. nih.govwikipedia.org Furthermore, computational studies have explored the interaction of 3-MC with other receptors, such as the G protein-coupled estrogen receptor (GPER), suggesting multiple pathways for its biological activity. nih.gov Docking simulations performed on 3-MC with GPER indicated its ability to interact with this receptor, expanding its known molecular targets. nih.gov

The binding of PAHs to the ligand-binding domain of AhR is primarily driven by non-covalent interactions. Key interactions typically observed in simulations include:

π-π stacking: Interactions between the planar aromatic rings of the PAH and aromatic residues in the receptor's binding pocket, such as Tyrosine (Tyr) and Phenylalanine (Phe). mdpi.com

Hydrophobic interactions: The nonpolar nature of the PAH molecule favors interactions with hydrophobic residues within the binding site.

| Receptor Target | Likely Interacting Residues (based on PAH studies) | Primary Interaction Types | Predicted Outcome |

|---|---|---|---|

| Aryl Hydrocarbon Receptor (AhR) | Phe, Tyr, Val, Leu, His | π-π stacking, Hydrophobic | Receptor activation, downstream gene expression (e.g., CYP1A1, CYP1B1) |

| G protein-coupled estrogen receptor (GPER) | Not specified in detail | Hydrophobic, van der Waals | Stimulation of estrogenic signaling pathways (inferred from 3-MC) nih.gov |

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. rsc.org It is particularly useful for studying the reaction mechanisms of PAHs, including their metabolic activation, which is often a prerequisite for their carcinogenic activity. wikipedia.orgacs.org

The carcinogenicity of many PAHs is linked to their metabolic conversion into highly reactive diol-epoxides by cytochrome P450 enzymes. wikipedia.org This process involves epoxidation of the aromatic rings. DFT calculations can be employed to determine the thermodynamic stabilities of these epoxide and subsequent carbonium ion intermediates, which are crucial for predicting carcinogenic potential. acs.orgacs.org Studies have shown that the formation of a reactive epoxide next to a "bay region" of the molecule is a key step in the mechanism of action for many carcinogenic PAHs. wikipedia.org

DFT calculations are also used to predict the reactivity of different sites on a PAH molecule. By calculating properties like atomic charge distributions or condensed Fukui functions, researchers can identify the carbon atoms most susceptible to oxidative reactions. researchgate.net For PAHs, oxidation typically occurs at the carbons with higher atomic charges. researchgate.net Furthermore, DFT can elucidate the electronic properties that govern intermolecular interactions, such as the π-π stacking involved in receptor binding and adsorption to surfaces like graphene. nih.gov The adsorption energy of PAHs onto graphene, for instance, has been shown to increase with the number of aromatic rings. nih.gov

Molecular Dynamics Simulations of Compound-Biomolecule Complexes

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, offering a more realistic picture than static docking models. rowan.edu MD simulations have been used to investigate the stability of PAH inclusion complexes and their interactions with receptors. mdpi.comresearchgate.net

A study involving 3-MC and the GPER receptor utilized MD simulations to confirm the stability of the docked complex. nih.gov Such simulations can track key metrics like the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess the stability of the binding pose. A stable complex will show minimal fluctuations in RMSD over the simulation period.

| Simulation Parameter | Purpose | Typical Finding for PAH Complexes |

|---|---|---|

| Root-Mean-Square Deviation (RMSD) | Assesses the stability of the complex over time. | Stable complexes show convergence to a low, steady RMSD value. nih.gov |

| Radius of Gyration (Rg) | Measures the compactness of the complex. | A reduction in Rg upon binding suggests a stable and compact complex formation. mdpi.com |

| Interaction Energy Analysis | Calculates the contribution of different forces (e.g., van der Waals, electrostatic). | Reveals that van der Waals and hydrophobic interactions are dominant for PAH binding. |

| Intermolecular Contacts/Distances | Monitors specific interactions (e.g., π-π stacking, H-bonds) over time. | Confirms the persistence of key binding interactions predicted by docking. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to its biological activity. researchgate.net These models are invaluable for predicting the activity of new or untested chemicals and for understanding which molecular properties are most important for a given biological effect.

Predictive Models for Biological Activity

For PAHs, QSAR models have been extensively developed to predict their carcinogenicity and toxicity. researchgate.netnih.gov These models are built using a dataset of PAHs with known activities and a set of calculated molecular descriptors that quantify various aspects of their structure.

The general form of a QSAR model is: Activity = f(Descriptor 1, Descriptor 2, ... Descriptor n)

Machine learning algorithms, such as Random Forest (RF), are often used to build robust predictive models. researchgate.net For instance, a random forest model developed to predict PAH carcinogenicity demonstrated high accuracy (0.9333), highlighting the power of these computational approaches. researchgate.net Such models can classify compounds as carcinogenic or non-carcinogenic based on their structural inputs. Regression models can also be developed to predict the potency of a chemical, for example, by calculating an oral or inhalation slope factor. nih.gov

Identification of Key Structural Features for Interaction

A primary benefit of QSAR analysis is the identification of molecular descriptors that are most critical for biological activity. mdpi.commdpi.com For PAHs, including 3-isopropylcholanthrene, several structural features have been consistently identified as important for their interactions and biological effects.

Size and Number of Rings: Generally, toxicity and carcinogenic potential increase with the number of aromatic rings. PAHs with four or more rings are often more potent. wikipedia.orgscispace.comepa.gov

Hydrophobicity: Measured by descriptors like the logarithm of the octanol-water partition coefficient (logP), hydrophobicity is a key factor. Higher hydrophobicity facilitates partitioning into cell membranes to reach intracellular targets. scispace.com

Electronic Properties: Descriptors derived from quantum chemical calculations, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO gap, and molecular polarizability, are important. These relate to the molecule's reactivity and ability to participate in charge-transfer and π-π interactions. mdpi.comacs.org

Presence of Specific Regions: The existence of a "bay region" is a well-known structural alert for the carcinogenicity of PAHs, as this area is susceptible to metabolic activation to form highly reactive diol epoxides. wikipedia.org

Comparative SAR Studies with Related Cholanthrene (B1210644) Derivatives and PAHs

The structure-activity relationship (SAR) of polycyclic aromatic hydrocarbons (PAHs) is a complex field that seeks to understand how the molecular structure of these compounds influences their biological activity, including their carcinogenic potential. While specific comparative studies on 3-isopropylcholanthrene are limited in publicly available literature, principles derived from related cholanthrene derivatives and other alkylated PAHs can provide valuable insights into its expected behavior.

Influence of Isopropyl Substitution on Molecular Interactions

The substitution of a hydrogen atom with an isopropyl group at the 3-position of the cholanthrene core is anticipated to significantly modify its physicochemical properties and subsequent molecular interactions with biological macromolecules. The isopropyl group, being bulkier and more lipophilic than a methyl group, can exert notable steric and electronic effects.

Steric Effects: The steric bulk of the isopropyl group can influence how 3-isopropylcholanthrene intercalates with DNA and interacts with the active sites of metabolic enzymes like cytochrome P450 (CYP) and epoxide hydrolase. The orientation and fit of the molecule within these biological targets are critical for its metabolic activation and detoxification, as well as its ability to form DNA adducts, a key step in chemical carcinogenesis. nih.govscispace.comoup.com The larger size of the isopropyl group compared to a methyl group may hinder or alter the planarity of the molecule, potentially affecting its ability to stack between DNA base pairs.

Electronic Effects: Alkyl groups, including isopropyl, are electron-donating. This property can influence the electron density of the aromatic ring system, which in turn affects the molecule's susceptibility to metabolic oxidation. The electronic properties of the substituent can impact the stability of reactive intermediates, such as carbocations, that are formed during metabolic activation.

A comparative view of alkyl substituents on the phenanthrene (B1679779) core, a structural component of many PAHs, has shown that the position of alkylation significantly affects mutagenicity. For instance, substitutions that create an additional bay region-like motif can enhance mutagenic activity. d-nb.info While the 3-position on cholanthrene is not part of a classical bay region, the electronic contribution of the isopropyl group can still influence the reactivity of other regions of the molecule that are critical for metabolic activation.

Comparative Analysis of Metabolic Susceptibility and Reactivity

The metabolism of PAHs is a double-edged sword; it is a detoxification pathway but can also lead to the formation of highly reactive, carcinogenic metabolites. nih.govnih.gov For many PAHs, the ultimate carcinogenic metabolites are diol epoxides. nih.gov The susceptibility of a PAH to this metabolic activation pathway is highly dependent on its structure.

Metabolic Pathways: Based on studies of other alkylated PAHs, it is plausible that the metabolism of 3-isopropylcholanthrene could proceed via two main routes: oxidation of the aromatic ring system or oxidation of the isopropyl side chain. Research on alkyl-substituted phenanthrenes has demonstrated that alkyl substitution can shift the metabolic focus from the aromatic ring to the alkyl side chain. d-nb.info This can be a detoxification pathway, as it may compete with the epoxidation of the aromatic rings that leads to carcinogenic diol epoxides.

In the case of 3-methylcholanthrene, metabolism is known to occur at various positions on the aromatic rings, leading to the formation of carcinogenic metabolites. nih.govnih.gov A comparative analysis would need to consider whether the bulkier isopropyl group in 3-isopropylcholanthrene sterically hinders the enzymatic machinery from accessing the same sites on the aromatic core that are readily metabolized in 3-methylcholanthrene.

Reactivity of Metabolites: The reactivity of the metabolites formed from 3-isopropylcholanthrene would be a key determinant of its carcinogenic potential. If metabolism favors side-chain oxidation, the resulting alcohol or ketone derivatives are generally less reactive towards DNA than the diol epoxides formed from ring oxidation. However, if ring oxidation does occur, the electronic and steric properties of the isopropyl group could influence the stability and reactivity of the resulting diol epoxides and their ability to form DNA adducts. nih.govoup.com

The following table provides a hypothetical comparison based on general principles of PAH SAR, which would require experimental validation.

| Compound | Alkyl Substituent | Expected Primary Metabolic Pathway | Predicted Relative Carcinogenic Potency |

| Cholanthrene | None | Aromatic Ring Oxidation | Baseline |

| 3-Methylcholanthrene | Methyl | Aromatic Ring Oxidation | High |

| 3-Isopropylcholanthrene | Isopropyl | Aromatic Ring Oxidation & Side-Chain Oxidation | Moderate to High (Potentially lower than 3-methylcholanthrene due to steric hindrance and alternative metabolic pathways) |

Advanced Analytical and Spectroscopic Techniques in Compound Research

Mass Spectrometry (MS) for Metabolite and Adduct Identification

Mass spectrometry is an indispensable tool for identifying the metabolites of polycyclic aromatic hydrocarbons (PAHs) and their covalent adducts with macromolecules like DNA and proteins. The high sensitivity and structural information provided by MS are critical for understanding the metabolic activation of these compounds.

In studies of the related compound 3-methylcholanthrene (B14862), gas chromatography-mass spectrometry (GC-MS) has been a key technique for analyzing its in vivo metabolism. nih.gov Following administration to animal models, metabolites are extracted from tissues and excreta. These extracts are then purified, often using techniques like Sephadex LH-20 column chromatography, before GC-MS analysis. This approach has successfully identified a range of metabolites, including hydroxylated and dehydrogenated species. nih.gov The mass spectra of these metabolites provide definitive structural information based on their mass-to-charge ratio and fragmentation patterns.

The identification of DNA adducts, which are critical initiating events in chemical carcinogenesis, also heavily relies on mass spectrometry. For instance, after incubation of 3-methylcholanthrene with liver microsomes and DNA, various adducts can be formed. nih.gov Techniques like ³²P-postlabeling followed by chromatographic separation and mass spectral analysis can identify these adducts. nih.gov The mass increment on the DNA base reveals the identity of the metabolite that has formed a covalent bond.

Table 1: Identified Metabolites of 3-Methylcholanthrene via GC-MS nih.gov

| Metabolite Class | Specific Compounds Identified | Analytical Technique |

| Dehydrogenated | Dehydro-3-methylcholanthrene | GC-MS |

| Monohydroxylated | 1-Hydroxy-3-methylcholanthrene (B1201948) | GC-MS |

| 2-Hydroxy-3-methylcholanthrene | GC-MS | |

| Dihydroxylated | cis-1,2-Dihydroxy-3-methylcholanthrene | GC-MS |

| Trihydroxylated | Putative trihydroxy compounds | GC-MS |

| Phenolic | 11-Phenol-3-methylcholanthrene | GC-MS |

| Ketonic | Ketone derivatives | GC-MS |

Chromatographic Separations (e.g., HPLC, GC) in Biotransformation Studies

Chromatographic techniques are fundamental to the study of biotransformation, as they allow for the separation of parent compounds from their numerous metabolites in complex biological matrices. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are extensively used in this context.

In the investigation of 3-methylcholanthrene metabolism, HPLC and GC/MS have been used to identify major metabolites in human bone marrow preparations. libretexts.org These techniques have revealed the formation of compounds such as 1-hydroxy-3-methylcholanthrene and 1-keto-3-methylcholanthrene. libretexts.org The separation power of chromatography is essential to resolve these closely related structures before their identification by mass spectrometry.

Furthermore, chromatographic analyses have been employed to study the metabolism of 3-methylcholanthrene in both adult and fetal tissues. journalagent.com Techniques like Sephadex LH-20 chromatography have been used to separate metabolites into different classes, including unidentified metabolites, hydroxylated derivatives, and conjugated metabolites. journalagent.com This separation is a critical first step in understanding the metabolic pathways and the potential for detoxification or activation of the parent compound.

Table 2: Chromatographic Techniques in the Study of 3-Methylcholanthrene Metabolism

| Technique | Application | Findings | Reference |

| GC-MS | Analysis of in vivo metabolism in rats and mice. | Identification of dehydro, hydroxy, and phenolic metabolites. | nih.gov |

| HPLC and GC/MS | Identification of metabolites in human bone marrow. | Revealed the formation of 1-hydroxy and 1-keto derivatives. | libretexts.org |

| Sephadex LH-20 Chromatography | Separation of metabolites in adult and fetal mouse tissues. | Fractionated metabolites into unidentified, hydroxylated, and conjugated groups. | journalagent.com |

Spectroscopic Characterization (e.g., NMR, UV-Vis) in Interaction Research

NMR spectroscopy can provide detailed atomic-level information about the structure of metabolites and their adducts with biomolecules. For example, ¹H and ¹³C NMR can be used to determine the precise location of modifications on a molecule.

UV-Vis spectroscopy is useful for studying the electronic properties of PAHs and how these are altered upon metabolism or interaction with other molecules. PAHs typically exhibit characteristic UV-Vis absorption spectra due to their extended π-electron systems. Changes in these spectra, such as shifts in the maximum absorption wavelength (λmax), can indicate the formation of metabolites or non-covalent interactions with macromolecules. For instance, the binding of a PAH to a protein or DNA can lead to changes in the local environment of the chromophore, resulting in observable spectral shifts.

Methodological Considerations and Research Challenges

Development and Validation of In Vitro and In Silico Models

The development of non-animal testing methods is a cornerstone of modern toxicology. For compounds like 3-isopropylcholanthrene, in vitro (cell-based) and in silico (computer-based) models offer valuable tools for preliminary assessment and mechanistic studies.

In Vitro Models: In vitro systems, such as cell cultures, provide a controlled environment to study the metabolic pathways and potential cytotoxic effects of 3-isopropylcholanthrene. These models can utilize liver fractions (e.g., S9 or microsomes) or whole cells (e.g., hepatocytes) from various species to investigate metabolic activation, a critical step in the carcinogenicity of many PAHs. mdpi.comadmescope.comnih.gov The goal is to simulate the metabolic processes that occur in a whole organism, allowing researchers to identify potential reactive metabolites and their interactions with cellular components.

In Silico Models: In silico approaches, primarily Quantitative Structure-Activity Relationship (QSAR) models, are computational tools that predict the biological activity of a chemical based on its molecular structure. nih.goveuropa.eunih.govyoutube.com For 3-isopropylcholanthrene, QSAR models could be employed to predict its potential carcinogenicity, mutagenicity, or other toxicological endpoints by comparing its structural features to those of well-characterized PAHs. nih.govceon.rs These models rely on extensive databases of chemical structures and their corresponding toxicological data to establish predictive relationships. jscimedcentral.com

The validation of both in vitro and in silico models is a critical step to ensure their reliability and relevance for regulatory purposes. nih.goveuropa.eumdpi.comtaylorfrancis.com Validation processes typically involve assessing the model's accuracy, reproducibility, and predictive capacity using a set of known compounds before applying it to novel substances like 3-isopropylcholanthrene.

Challenges in Studying Highly Hydrophobic Compounds

The physicochemical properties of 3-isopropylcholanthrene, particularly its high hydrophobicity (low water solubility), present significant challenges in experimental research. This characteristic influences its behavior in both environmental and biological systems.

The low aqueous solubility of hydrophobic compounds like 3-isopropylcholanthrene makes it difficult to prepare stable and accurate concentrations in the aqueous media used for in vitro cell culture studies. This can lead to issues with bioavailability and dose-response assessments, as the actual concentration of the compound that reaches the cells may be uncertain.

Furthermore, the hydrophobic nature of 3-isopropylcholanthrene means it has a high affinity for lipids and organic matter. In experimental systems, this can lead to its adsorption onto plasticware and other surfaces, further complicating the accurate determination of cellular exposure levels.

Inter-species and Intra-species Variability in Research Outcomes

Significant variability in the biological response to chemical exposure can occur both between different species (inter-species) and within a single species (intra-species). This variability is a critical consideration when extrapolating research findings, particularly from animal studies, to human health risk assessment.

Inter-species Variability: Different animal species can exhibit marked differences in the metabolism of PAHs like 3-isopropylcholanthrene. nih.gov These metabolic differences can lead to variations in the types and amounts of reactive metabolites produced, which in turn can influence the compound's carcinogenic potency. For example, the enzymatic pathways responsible for activating or detoxifying 3-isopropylcholanthrene may be more or less active in rats compared to mice, leading to different toxicological outcomes.

Intra-species Variability: Within a single species, genetic polymorphisms in metabolic enzymes can lead to individual differences in susceptibility to the effects of 3-isopropylcholanthrene. Factors such as age, sex, and underlying health status can also contribute to this variability. Understanding these sources of variation is crucial for accurately characterizing the potential risks to a diverse human population.

Ethical Considerations in Experimental Design and Modeling

The use of animals in research, particularly in carcinogenicity studies, raises significant ethical considerations. The "3Rs" principle—Replacement, Reduction, and Refinement—provides a framework for the ethical conduct of animal research. scielo.org.mxnih.govnih.gov

Replacement refers to the use of non-animal methods, such as in vitro and in silico models, whenever possible. ceon.rsnih.goveuropa.eu

Reduction involves using the minimum number of animals necessary to obtain scientifically valid data.

Refinement focuses on minimizing animal pain and distress through improved housing, handling, and experimental procedures.

When animal studies are deemed necessary for investigating compounds like 3-isopropylcholanthrene, the choice of animal model is a critical ethical and scientific decision. nih.gov The selected species should be scientifically appropriate for the research question, and the experimental design must be rigorously reviewed to ensure that any potential harm to the animals is justified by the potential scientific knowledge to be gained. Regulatory bodies and institutional animal care and use committees play a crucial role in overseeing the ethical conduct of such research. epa.gov

Future Research Perspectives and Emerging Areas

High-Throughput Screening Approaches for Cholanthrene (B1210644) Analogues

High-throughput screening (HTS) is a powerful technology that allows for the rapid testing of large numbers of chemical compounds for a specific biological activity. acs.orgacs.orgmdpi.com In the context of 3-isopropylcholanthrene, HTS can be employed to screen libraries of analogous compounds to identify those with interesting biological properties, such as potential therapeutic effects or, conversely, significant toxicity. This approach can accelerate the discovery of novel cholanthrene derivatives with desired activities while minimizing the time and resources required for traditional screening methods. bepls.com

The process typically involves the use of robotic automation to handle and test thousands of compounds in parallel. mdpi.com These assays can be designed to measure a wide range of biological endpoints, from cell viability and enzyme activity to gene expression and protein-protein interactions. For cholanthrene analogues, HTS assays could be developed to assess their ability to interact with specific cellular targets, such as the aryl hydrocarbon receptor (AhR), a key protein involved in the metabolism and toxicity of many PAHs.

Recent advancements in HTS technologies, including miniaturization and the use of sophisticated detection methods like mass spectrometry, have further enhanced the efficiency and sensitivity of screening campaigns. mdpi.comnih.govnih.gov The data generated from HTS can provide valuable structure-activity relationship (SAR) information, which is crucial for understanding how the chemical structure of a cholanthrene analogue influences its biological effects. This knowledge can then guide the design of new derivatives with improved properties.

Table 1: Potential High-Throughput Screening Assays for Cholanthrene Analogues

| Assay Type | Biological Endpoint Measured | Potential Application for Cholanthrene Analogues |

| Cell Viability Assays | Measures the number of living cells after exposure to a compound. | To identify cytotoxic analogues and determine their potency. |

| Reporter Gene Assays | Measures the activation or inhibition of a specific gene promoter. | To screen for analogues that activate the Aryl Hydrocarbon Receptor (AhR) pathway. |

| Enzyme Inhibition Assays | Measures the ability of a compound to block the activity of a specific enzyme. | To identify analogues that inhibit key metabolic enzymes like cytochrome P450s. |

| High-Content Screening | Utilizes automated microscopy to measure multiple cellular parameters simultaneously. | To assess the impact of analogues on cellular morphology, organelle function, and other complex cellular processes. |

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics)

The advent of "omics" technologies has revolutionized the field of toxicology by providing a global view of the molecular changes that occur within a biological system following exposure to a chemical. fahumsci.compharmtoxglp.com For 3-isopropylcholanthrene, the integration of genomics, proteomics, and metabolomics can offer a comprehensive understanding of its mechanisms of action and toxicity.

Genomics studies the complete set of an organism's genes (the genome) and their functions. In the context of 3-isopropylcholanthrene, genomic approaches can be used to identify changes in gene expression patterns in cells or tissues exposed to the compound. osti.gov This can reveal the specific cellular pathways that are affected, providing insights into its mode of action.

Proteomics focuses on the large-scale study of proteins, particularly their structures and functions. fahumsci.com By analyzing the proteome of cells treated with 3-isopropylcholanthrene, researchers can identify proteins that are up- or down-regulated, as well as any post-translational modifications. This information can help to elucidate the downstream effects of the compound on cellular processes.

Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolites. pharmtoxglp.com By analyzing the metabolome of organisms exposed to 3-isopropylcholanthrene, scientists can identify alterations in metabolic pathways, which can serve as sensitive biomarkers of exposure and effect.

The true power of omics technologies lies in their integration. By combining data from genomics, proteomics, and metabolomics, researchers can construct a more complete picture of the biological response to 3-isopropylcholanthrene, from the initial changes in gene expression to the ultimate alterations in cellular function and metabolism. nih.gov This integrated approach is crucial for a systems-level understanding of the compound's biological impact.

Table 2: Applications of Omics Technologies in 3-Isopropylcholanthrene Research

| Omics Technology | Key Information Provided | Potential Insights for 3-Isopropylcholanthrene |

| Genomics | Changes in gene expression (transcriptome) | Identification of key genes and pathways affected by the compound, such as those involved in metabolism, DNA repair, and cell cycle control. |

| Proteomics | Changes in protein expression and post-translational modifications | Understanding the functional consequences of altered gene expression and identifying protein biomarkers of exposure or toxicity. |

| Metabolomics | Changes in the levels of endogenous metabolites | Revealing disruptions in metabolic pathways and identifying metabolic signatures associated with exposure and adverse outcomes. |

Computational Prediction of Biological Activities for Novel Derivatives

Computational toxicology is a rapidly growing field that utilizes computer models to predict the toxicity of chemicals. nih.govnih.gov For 3-isopropylcholanthrene and its novel derivatives, computational approaches can play a vital role in prioritizing compounds for further experimental testing and in designing safer chemicals. biorxiv.org

One of the key computational tools is the Quantitative Structure-Activity Relationship (QSAR) model. QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity. nih.gov By developing QSAR models for cholanthrene derivatives, researchers can predict the potential toxicity or biological activity of newly designed compounds without the need for extensive laboratory experiments. This can significantly reduce the time and cost associated with chemical safety assessment.

In addition to QSAR, other computational methods such as molecular docking and molecular dynamics simulations can be used to predict how cholanthrene derivatives interact with specific biological targets, such as enzymes and receptors. These methods can provide detailed insights into the molecular mechanisms of action and can help to explain the observed biological effects.

The accuracy of computational predictions is continually improving with the development of more sophisticated algorithms and the availability of larger and more diverse datasets for model training. acs.org As these predictive models become more reliable, they will play an increasingly important role in the early stages of chemical risk assessment and drug discovery for compounds like 3-isopropylcholanthrene and its analogues.

Table 3: Computational Approaches for Predicting the Biological Activities of Cholanthrene Derivatives

| Computational Method | Principle | Application for Cholanthrene Derivatives |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical structure with biological activity using statistical models. | To predict the carcinogenicity, mutagenicity, or other toxicological endpoints of novel derivatives. |

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a receptor or enzyme. | To identify potential biological targets of cholanthrene derivatives and to understand their binding interactions. |

| Molecular Dynamics Simulations | Simulates the movement of atoms and molecules over time. | To study the dynamic behavior of cholanthrene derivatives within a biological system and to investigate the stability of their interactions with target molecules. |

| Machine Learning | Utilizes algorithms that can learn from data to make predictions. | To develop predictive models for a wide range of biological activities based on the structural features of cholanthrene derivatives. bepls.com |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-isopropylcholanthrene, and how can researchers optimize yield and purity?

- Methodology : The compound can be synthesized via dehydrogenation of 6,12b-dihydro-3,6-dimethylcholanthrene using sulfur, yielding 71.5% purity . Key steps include:

- Acylation : Introduce isopropyl groups via Friedel-Crafts alkylation.

- Dehydrogenation : Sulfur-mediated dehydrogenation under controlled temperature (180–200°C) to stabilize aromaticity.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.

- Optimization : Monitor reaction kinetics via TLC and adjust stoichiometric ratios (e.g., sulfur:precursor = 1:2) to minimize byproducts.

Q. How should researchers characterize 3-isopropylcholanthrene structurally and functionally?

- Analytical Techniques :

- Spectroscopy : NMR (<sup>1</sup>H/<sup>13</sup>C) to confirm substitution patterns (e.g., isopropyl group at C3). Compare chemical shifts with cholanthrene derivatives .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 328.18).